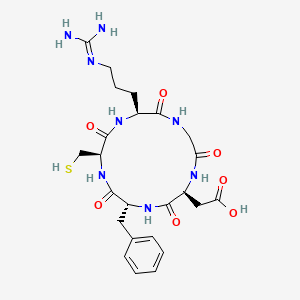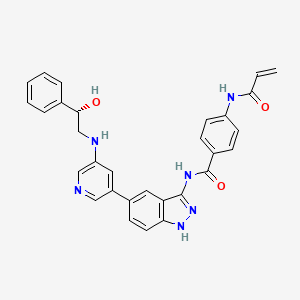
Fak-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fak-IN-8 is a synthetic compound known for its role as an inhibitor of focal adhesion kinase. Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, migration, proliferation, and survival. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fak-IN-8 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the basic skeleton of this compound.
Functional group introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to produce significant quantities of the compound.
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Purification and quality control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fak-IN-8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered chemical properties, which can be used for further research and development.
Applications De Recherche Scientifique
Fak-IN-8 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of focal adhesion kinase and its effects on cellular processes.
Biology: In biological research, this compound is used to investigate the role of focal adhesion kinase in cell migration, adhesion, and survival.
Medicine: this compound has potential therapeutic applications in cancer treatment, as it can inhibit the activity of focal adhesion kinase, which is often overexpressed in tumors.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting focal adhesion kinase.
Mécanisme D'action
Fak-IN-8 exerts its effects by inhibiting the activity of focal adhesion kinase. The compound binds to the kinase domain of focal adhesion kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways involved in cell adhesion, migration, and survival, leading to reduced tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
Fak-IN-8 is compared with other similar compounds, such as:
Defactinib: Another focal adhesion kinase inhibitor with similar therapeutic applications.
GSK2256098: A potent inhibitor of focal adhesion kinase used in cancer research.
IN10018: A novel focal adhesion kinase inhibitor with promising preclinical results.
Uniqueness of this compound
This compound is unique due to its high specificity and potency in inhibiting focal adhesion kinase. It has shown significant efficacy in preclinical studies, making it a valuable tool in cancer research and drug development.
Propriétés
Formule moléculaire |
C15H9Cl2N3O2S |
|---|---|
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H9Cl2N3O2S/c16-9-3-1-8(2-4-9)14-19-20-15(23-14)18-13(22)11-7-10(17)5-6-12(11)21/h1-7,21H,(H,18,20,22) |
Clé InChI |
GHUOPRQFFSMJCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



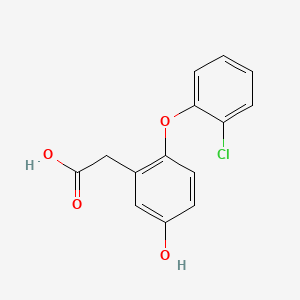


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)

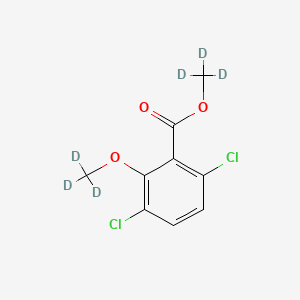

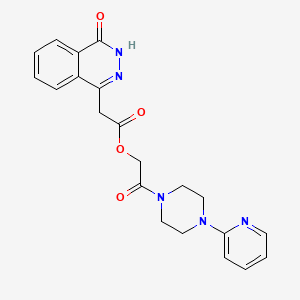
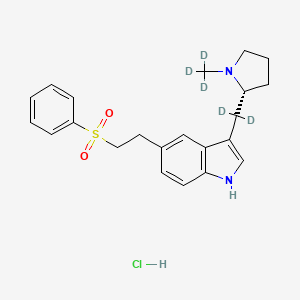

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)
